Cas no 1519148-30-1 (4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE)

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole is a specialized heterocyclic compound featuring a chloromethyl substituent at the 4-position and a cyclobutyl group at the 5-position of the oxazole ring. This structure offers versatile reactivity, particularly in nucleophilic substitution reactions, due to the presence of the chloromethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The cyclobutyl moiety enhances steric and electronic properties, potentially influencing binding affinity in drug design. Its stability under standard conditions and compatibility with further functionalization make it suitable for applications in pharmaceuticals, agrochemicals, and material science. The compound is typically handled under inert conditions to preserve its reactivity.
4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE structure
1519148-30-1 structure
商品名:4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE
CAS番号:1519148-30-1
MF:C8H10ClNO
メガワット:171.624101161957
CID:4603631
PubChem ID:79153117

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE 化学的及び物理的性質

名前と識別子

    • Oxazole, 4-(chloromethyl)-5-cyclobutyl-
    • 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE
    • インチ: 1S/C8H10ClNO/c9-4-7-8(11-5-10-7)6-2-1-3-6/h5-6H,1-4H2
    • InChIKey: KFBGTKDDWAKEAW-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CCC2)=C(CCl)N=C1

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM466713-250mg
4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE
1519148-30-1 95%+
250mg
$*** 2023-03-30
Chemenu
CM466713-500mg
4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE
1519148-30-1 95%+
500mg
$*** 2023-03-30
Chemenu
CM466713-1g
4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE
1519148-30-1 95%+
1g
$*** 2023-03-30
Enamine
EN300-1246321-100mg
4-(chloromethyl)-5-cyclobutyl-1,3-oxazole
1519148-30-1 95.0%
100mg
$257.0 2023-10-02
Enamine
EN300-1246321-10.0g
4-(chloromethyl)-5-cyclobutyl-1,3-oxazole
1519148-30-1 95%
10g
$3191.0 2023-06-08
Aaron
AR01DW7E-50mg
4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE
1519148-30-1 95%
50mg
$265.00 2025-02-09
Enamine
EN300-1246321-5.0g
4-(chloromethyl)-5-cyclobutyl-1,3-oxazole
1519148-30-1 95%
5g
$2152.0 2023-06-08
Aaron
AR01DW7E-250mg
4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE
1519148-30-1 95%
250mg
$530.00 2025-02-09
Enamine
EN300-1246321-250mg
4-(chloromethyl)-5-cyclobutyl-1,3-oxazole
1519148-30-1 95.0%
250mg
$367.0 2023-10-02
Enamine
EN300-1246321-1000mg
4-(chloromethyl)-5-cyclobutyl-1,3-oxazole
1519148-30-1 95.0%
1000mg
$743.0 2023-10-02

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE 関連文献

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLEに関する追加情報

Introduction to 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE (CAS No. 1519148-30-1)

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE, identified by the CAS number 1519148-30-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a cyclobutyl substituent and a chloromethyl group, making it a versatile intermediate in synthetic chemistry. Its unique structural framework has garnered attention for its potential applications in drug development and material science.

The 1,3-oxazole core of this molecule is a prominent scaffold in medicinal chemistry, known for its stability and reactivity that allows for diverse functionalization. The presence of the chloromethyl group at the 4-position introduces a reactive site for further chemical transformations, enabling the synthesis of more complex derivatives. This combination of structural features makes 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE a valuable building block for researchers exploring novel pharmacophores.

In recent years, there has been growing interest in oxazole derivatives due to their biological activity. Studies have demonstrated that oxazoles exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The cyclobutyl moiety in 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE enhances its binding affinity to biological targets, making it an attractive candidate for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled the prediction of molecular interactions with high accuracy. Researchers have utilized molecular docking simulations to explore the binding modes of 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE with various enzymes and receptors. These studies have revealed promising leads for developing new therapeutic agents targeting neurological disorders and metabolic diseases.

The synthesis of 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE involves multi-step organic reactions, including cyclization and halogenation processes. The chloromethyl group can be further functionalized through nucleophilic substitution reactions to introduce additional pharmacophoric elements. This flexibility has allowed chemists to generate libraries of derivatives with tailored biological activities.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The oxazole ring in 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE provides a scaffold that can be modified to selectively inhibit specific kinases. Preliminary studies have shown that certain derivatives exhibit potent inhibitory effects on cancer-related kinases.

The cyclobutyl group contributes to the steric properties of the molecule, influencing its solubility and permeability across biological membranes. This feature is particularly important in drug design, as it determines the compound's ability to reach target sites within the body. By optimizing the cyclobutyl substituent, researchers can enhance the pharmacokinetic profile of potential drug candidates.

Another area of interest is the use of 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE in materials science. The compound's ability to undergo cross-coupling reactions has been exploited to create novel polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives.

The chloromethyl group also facilitates the introduction of functional groups through etherification or amidation reactions. This versatility has been leveraged in designing prodrugs that release active pharmaceutical ingredients under specific physiological conditions. Such prodrug formulations can improve drug delivery systems by enhancing bioavailability and reducing side effects.

In conclusion, 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE (CAS No. 1519148-30-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for developing new drugs and advanced materials. Ongoing research continues to uncover novel applications for this compound, reinforcing its importance in modern chemistry.

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